molecular formula C7H6N4 B11921999 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile

6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile

Cat. No.: B11921999
M. Wt: 146.15 g/mol
InChI Key: ZLSRHBBFMLZROU-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fused pyrimidine and pyrrole ring system, which contributes to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a suitable pyrimidine derivative with a nitrile-containing reagent under acidic or basic conditions can lead to the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its structural features make it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Research has indicated potential therapeutic applications, particularly in the development of anticancer and antiviral agents.

    Industry: The compound’s reactivity and stability make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile exerts its effects is often related to its ability to interact with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, disrupting biological pathways critical for disease progression. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-5H-pyrano[2,3-d]pyrimidine: This compound shares a similar fused ring system but with an oxygen atom in place of the nitrogen in the pyrrole ring.

    6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Another related compound with a triazole ring fused to the pyrrole ring.

Uniqueness

6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile is unique due to its specific ring fusion and the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific disciplines.

Properties

Molecular Formula

C7H6N4

Molecular Weight

146.15 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile

InChI

InChI=1S/C7H6N4/c8-3-6-5-1-2-9-7(5)11-4-10-6/h4H,1-2H2,(H,9,10,11)

InChI Key

ZLSRHBBFMLZROU-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC=NC(=C21)C#N

Origin of Product

United States

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